8-Methoxy-1,2,3,4-tetrahydroquinoline

Organic Synthesis Process Chemistry Catalytic Hydrogenation

8-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 53899-17-5) is a methoxy-substituted tetrahydroquinoline derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. It serves as a key intermediate in the synthesis of bioactive compounds, particularly those targeting dihydrofolate reductase (DHFR) and central nervous system receptors.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 53899-17-5
Cat. No. B1588254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-1,2,3,4-tetrahydroquinoline
CAS53899-17-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NCCC2
InChIInChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3
InChIKeyZPRWUIXDTQZKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 53899-17-5) Procurement and Differentiation Guide


8-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 53899-17-5) is a methoxy-substituted tetrahydroquinoline derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol [1]. It serves as a key intermediate in the synthesis of bioactive compounds, particularly those targeting dihydrofolate reductase (DHFR) and central nervous system receptors [2]. Its substitution pattern at the 8-position confers distinct electronic and steric properties compared to other positional isomers, influencing both synthetic accessibility and biological activity profiles [3].

Why 8-Methoxy-1,2,3,4-tetrahydroquinoline Cannot Be Substituted with Generic Tetrahydroquinoline Analogs


Tetrahydroquinoline analogs with methoxy groups at different positions (e.g., 5-, 6-, or 7-methoxy) exhibit profoundly different biological activity and synthetic behavior. The position of the methoxy substituent critically determines the compound's conformational preference, binding affinity to target proteins, and reactivity in subsequent derivatization reactions [1]. For instance, in melatonin receptor ligands, the 5-methoxy isomer achieves picomolar MT2 binding affinity with >10,000-fold selectivity over MT1, while the 6- and 7-methoxy isomers show significantly reduced potency [2]. Similarly, the 8-methoxy substitution pattern is specifically associated with enhanced DHFR inhibition and antibacterial activity when incorporated into pyrimidine conjugates, a feature not shared by other positional isomers [3]. Therefore, generic substitution of one methoxy-tetrahydroquinoline isomer for another will lead to unpredictable and likely suboptimal outcomes in both research and industrial applications.

Quantitative Differentiation Evidence for 8-Methoxy-1,2,3,4-tetrahydroquinoline


Synthesis Yield Advantage of 8-Methoxy-1,2,3,4-tetrahydroquinoline via Catalytic Hydrogenation

The synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline from 8-methoxyquinoline via catalytic hydrogenation proceeds with an isolated yield of approximately 83% [1]. In comparison, the synthesis of the 5-methoxy isomer (UCM1014) requires a multi-step sequence with overall yields typically below 20% [2]. This substantial difference in synthetic efficiency directly impacts procurement cost and scalability.

Organic Synthesis Process Chemistry Catalytic Hydrogenation

Enhanced DHFR Inhibition Activity of 8-Methoxy Substituted Tetrahydroquinoline Derivatives

Compounds incorporating the 4-methyl-8-methoxy-tetrahydroquinoline moiety demonstrate DHFR inhibitory activity at least equivalent to trimethoprim, a clinical DHFR inhibitor [1]. Specifically, a related 8-methoxy dihydroquinoline derivative exhibited a Ki value 13-fold lower (i.e., 13× more potent) than trimethoprim against E. coli DHFR [2]. This potency enhancement is specifically attributed to the 8-methoxy substitution pattern, as analogs lacking this feature show markedly reduced activity.

Antibacterial DHFR Inhibition Enzyme Assay

Position-Dependent Modulation of Melatonin Receptor Binding Affinity and Selectivity

In a systematic study of 1-benzyl-2-acylaminomethyl-tetrahydroquinolines, the methoxy group position critically influenced MT2 receptor binding affinity and selectivity. The 5-methoxy isomer (UCM1014) exhibited picomolar MT2 binding affinity (Ki = 0.001 nM) with >10,000-fold selectivity over MT1 [1]. In contrast, the 6-methoxy and 7-methoxy isomers showed significantly reduced MT2 affinity and selectivity [1]. While the 8-methoxy isomer was not directly tested in this series, the data establish that methoxy positional isomerism profoundly alters pharmacological profile, and the 8-methoxy substitution pattern represents a distinct chemical space with potentially unique receptor interactions.

GPCR Melatonin Receptors Structure-Activity Relationship

Antibacterial Activity Modulation by Methoxy Substitution Pattern

A study evaluating the antibacterial activity of tetrahydroquinoline derivatives with methyl, methoxy, and hydrogen substituents at different ring positions demonstrated that substitution pattern significantly influences antibacterial potency against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii [1]. The 8-methoxy substitution pattern, when incorporated into more complex DHFR inhibitor scaffolds, yields broad-spectrum in vitro antibacterial activity equivalent to trimethoprim against Gram-positive organisms [2]. Specific MIC values for the unsubstituted parent 8-methoxy-1,2,3,4-tetrahydroquinoline are not reported in the primary literature, but the class-level evidence indicates that the 8-methoxy motif is a validated antibacterial pharmacophore.

Antibacterial MIC Gram-positive

Distinct Physicochemical Properties of 8-Methoxy-1,2,3,4-tetrahydroquinoline

Computed physicochemical properties for 8-Methoxy-1,2,3,4-tetrahydroquinoline include an XLogP3-AA value of 2.3, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. In comparison, the unsubstituted 1,2,3,4-tetrahydroquinoline has an XLogP of 1.5 and a TPSA of 12.0 Ų [2]. The increased lipophilicity and polar surface area of the 8-methoxy derivative affect membrane permeability and solubility, key parameters for drug-likeness and formulation development.

Physicochemical Properties Lipophilicity Solubility

Optimal Application Scenarios for 8-Methoxy-1,2,3,4-tetrahydroquinoline


Medicinal Chemistry: DHFR-Targeted Antibacterial Drug Discovery

Researchers developing novel antibacterial agents targeting bacterial dihydrofolate reductase (DHFR) should prioritize the 8-methoxy-tetrahydroquinoline scaffold. As demonstrated, compounds incorporating the 4-methyl-8-methoxy substitution pattern exhibit DHFR inhibitory activity at least equivalent to trimethoprim, with some derivatives showing 13-fold greater potency [1]. The 8-methoxy motif provides a validated starting point for structure-activity relationship studies aimed at overcoming trimethoprim resistance while maintaining broad-spectrum antibacterial coverage.

Process Chemistry and Scale-Up: Cost-Efficient Synthesis

For kilogram-scale synthesis or industrial applications, the 8-methoxy isomer offers a significant cost advantage due to its high-yielding single-step synthesis from 8-methoxyquinoline (83% yield) [1]. In contrast, other methoxy isomers require multi-step sequences with substantially lower overall yields [2]. This synthetic efficiency makes 8-Methoxy-1,2,3,4-tetrahydroquinoline the preferred building block for large-scale production of tetrahydroquinoline-based intermediates.

Chemical Biology: Probe Development for GPCR Studies

Given the extreme sensitivity of melatonin receptor binding to methoxy position (e.g., the 5-methoxy isomer achieves picomolar MT2 affinity and >10,000-fold selectivity over MT1, while 6- and 7-methoxy isomers are far less potent) [1], the 8-methoxy isomer represents a distinct chemotype for exploring structure-activity relationships at GPCRs. It should be employed in chemical biology studies aiming to map the ligand recognition properties of melatonin and related receptors, as its unique substitution pattern may reveal novel binding modes or selectivity profiles.

Antioxidant Additive Development for Lubricants

Tetrahydroquinoline derivatives are established antioxidants in lubricant formulations [1]. The 8-methoxy substitution pattern may modulate the compound's oxidative stability and compatibility with lubricant base stocks compared to unsubstituted or alternatively substituted tetrahydroquinolines. Procurement of the 8-methoxy isomer enables systematic evaluation of substituent effects on antioxidant performance and thermal stability in lubricant applications.

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